molecular formula C11H9ClN2O3 B2499952 1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid CAS No. 1004193-19-4

1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid

Cat. No.: B2499952
CAS No.: 1004193-19-4
M. Wt: 252.65
InChI Key: WUGZGUATQQXXSP-UHFFFAOYSA-N
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Description

1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid is an organic compound that features a pyrazole ring substituted with a chlorophenoxy group and a carboxylic acid group

Scientific Research Applications

1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Safety and Hazards

The safety information for “1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid” is available in its Material Safety Data Sheet (MSDS) . It’s always important to refer to the MSDS for handling and safety information.

Biochemical Analysis

Biochemical Properties

The role of 1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid in biochemical reactions is not well-documented in the literature. Based on its structure, it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the presence of the chlorophenoxy and pyrazole groups in the molecule .

Cellular Effects

It could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid typically involves the following steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 3-chlorophenol with an appropriate alkylating agent to form 3-chlorophenoxyalkane.

    Pyrazole Ring Formation: The chlorophenoxyalkane is then reacted with hydrazine derivatives to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, such as alcohols or amines.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Comparison with Similar Compounds

Similar Compounds

    5-[(4-chlorophenoxy)-methyl]-1,3,4-oxadiazole-2-thiol: This compound shares a similar chlorophenoxy group but differs in the heterocyclic ring structure.

    4-chlorophenoxyacetic acid: Another compound with a chlorophenoxy group, commonly used as a plant growth regulator.

Uniqueness

1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid is unique due to its specific combination of functional groups and its potential applications across various fields. Its pyrazole ring structure and carboxylic acid group provide distinct chemical properties that differentiate it from other similar compounds.

Properties

IUPAC Name

1-[(3-chlorophenoxy)methyl]pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O3/c12-8-2-1-3-9(6-8)17-7-14-5-4-10(13-14)11(15)16/h1-6H,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUGZGUATQQXXSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OCN2C=CC(=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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